
2,3,4,4',6-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4’,6-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H5Cl5O. It is a chlorinated organic compound known for its persistence in the environment and potential toxicological effects. This compound is part of a larger group of PCDEs, which are structurally similar to polychlorinated biphenyls (PCBs) and have been studied for their environmental and health impacts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of 2,3,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process also involves stringent environmental controls to manage the release of chlorinated by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3,4,4’,6-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated organic compounds in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.
Industry: Used in the development of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Comparison: 2,3,4,4’,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different degrees of toxicity and environmental persistence .
Eigenschaften
CAS-Nummer |
160282-05-3 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H |
InChI-Schlüssel |
LUNNFBBTEHRYMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







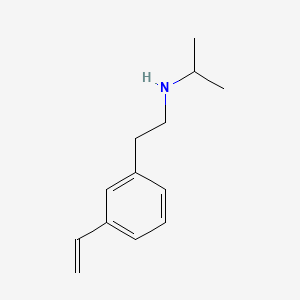
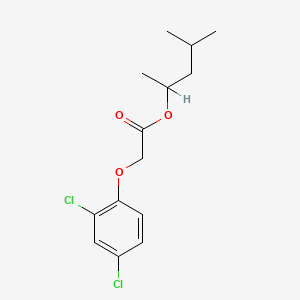
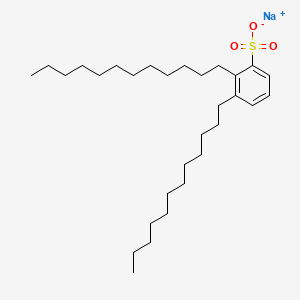
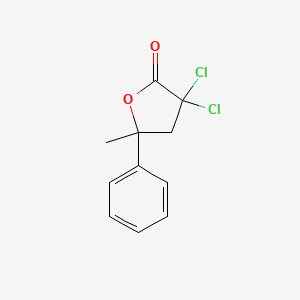
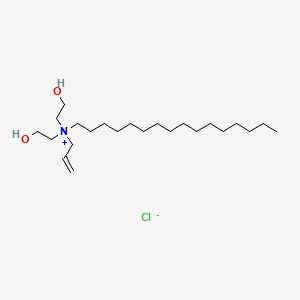

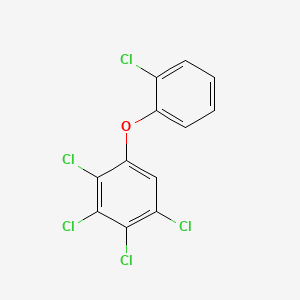
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)

